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molecular formula C9H20N2 B1365519 5-Pyrrolidinoamylamine CAS No. 71302-71-1

5-Pyrrolidinoamylamine

Cat. No. B1365519
M. Wt: 156.27 g/mol
InChI Key: WGARYFRHBPNMCZ-UHFFFAOYSA-N
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Patent
US08168646B2

Procedure details

To a solution of N-(5-pyrrolidin-1-ylpentyl)phthalimide (3) (3.27 g, 11.42 mmol) dissolved in ethanol (100 ml) was added NH2NH2.H2O (hydrazine monohydrate) (5.54 ml, 114.19 mmol) at room temperature, and the reaction mixture was refluxed for 24 hours. After the reaction was completed, the resulting reaction mixture was filtered under reduced pressure to give the target compound (1.50 g, 84%).
Name
N-(5-pyrrolidin-1-ylpentyl)phthalimide
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.54 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.NN.O>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-(5-pyrrolidin-1-ylpentyl)phthalimide
Quantity
3.27 g
Type
reactant
Smiles
N1(CCCC1)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.54 mL
Type
reactant
Smiles
NN.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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